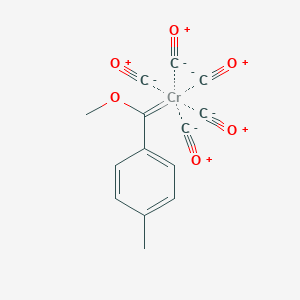
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)-
Description
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- is an organometallic compound with the molecular formula C14H10CrO6 and a molecular weight of 326.2217 . This compound is known for its unique structure, which includes a chromium atom coordinated to five carbonyl groups and a methoxy(4-methylphenyl)methylene ligand. It is used in various scientific research applications due to its interesting chemical properties.
Properties
CAS No. |
29160-36-9 |
|---|---|
Molecular Formula |
C14H10CrO6 |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
carbon monoxide;[methoxy-(4-methylphenyl)methylidene]chromium |
InChI |
InChI=1S/C9H10O.5CO.Cr/c1-8-3-5-9(6-4-8)7-10-2;5*1-2;/h3-6H,1-2H3;;;;;; |
InChI Key |
RUIKVXJFWMCZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- typically involves the reaction of chromium pentacarbonyl with methoxy(4-methylphenyl)methylene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states of chromium.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- has several scientific research applications, including:
Mechanism of Action
The mechanism by which Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- exerts its effects involves the coordination of the chromium atom to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium atom .
Comparison with Similar Compounds
Chromium,pentacarbonyl(methoxy(4-methylphenyl)methylene)- can be compared with other similar compounds, such as:
Chromium,pentacarbonyl(phenylmethylene)-: This compound has a similar structure but lacks the methoxy and methyl groups, which can influence its reactivity and applications.
Chromium,pentacarbonyl(methoxyphenylmethylene)-: This compound has a methoxy group but lacks the methyl group, which can also affect its chemical properties and uses
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


